molecular formula C₁₂H₂₂O₁ B014404 D-(+)-Turanose CAS No. 547-25-1

D-(+)-Turanose

Cat. No. B014404
CAS RN: 547-25-1
M. Wt: 342.3 g/mol
InChI Key: SEWFWJUQVJHATO-UGDNZRGBSA-N
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Description

Synthesis Analysis

The synthesis of turanose has been efficiently achieved through the isomerisation reaction of sucrose by employing a recombinant amylosucrase enzyme. This enzyme, originating from Neisseria polysaccharea (NpAS), has been utilized to convert sucrose into turanose with high yields. Specifically, with 2.5 M sucrose and 400 U/l of NpAS, the production yield of turanose reached 56.2% at 35°C after a 120-hour reaction. This method represents a significant step towards the competitive production of turanose, providing a pathway for its utilization as a functional sweetener in the food industry (Wang et al., 2012).

Molecular Structure Analysis

The chemical structure of purified turanose has been confirmed through NMR analysis, identifying three tautomers: 3-O-α-D-glucopyranosyl-α-D-fructofuranose, 3-O-α-D-glucopyranosyl-β-D-fructofuranose, and 3-O-α-D-glucopyranosyl-β-D-fructopyranose, with a ratio of approximately 1:2:2. This analysis is crucial for understanding the molecular basis of turanose's functionality and its potential as a sweetener (Wang et al., 2012).

Chemical Reactions and Properties

Turanose can be synthesized catalytically from sucrose biomass by employing the amylosucrase enzyme, which is a novel gene identified from the metagenome of a thermal aquatic habitat. This process demonstrates the versatility of turanose production and its potential for large-scale application using various sucrose-containing feedstocks (Agarwal et al., 2019).

Physical Properties Analysis

Turanose exhibits unique physical properties, including a low glycemic response, making it a promising functional sweetener. Its production has been optimized by manipulating extrinsic factors like fructose concentration, showcasing the potential to develop functional food ingredients for controlling obesity and related chronic diseases (Park et al., 2016).

Chemical Properties Analysis

The physicochemical properties of turanose, such as solubility, temperature and pH stabilities, viscosity, non-enzymatic browning reaction, and dynamic vapor sorption, have been investigated, suggesting its potential to replace sucrose in food processing due to similar or superior product qualities. This research highlights turanose's suitability as a functional sweetener or bulking agent, demonstrating its versatile applications beyond its sweetening properties (Han, Lee, & Yoo, 2021).

Scientific Research Applications

  • α-Glucosidase Inhibition : D-(+)-Turanose inhibits α-glucosidase activity in human leucocytes, suggesting potential in detecting heterozygote states (Williams, 1966).

  • Obesity and Chronic Disease Control : Park et al. (2016) found that turanose has a role in controlling adipogenesis, making it a promising functional food ingredient for managing obesity and related chronic diseases (Park et al., 2016).

  • Anti-inflammatory Effects : Turanose exhibits anti-inflammatory effects in vitro and holds potential as a therapeutic functional sweetener for further testing in vivo and clinical trials (Chung et al., 2017).

  • Enzyme Inhibition : D-(+)-Turanose competitively inhibits enzymes with inhibition constants in specific ranges, as demonstrated by Bruni et al. (1969) (Bruni et al., 1969).

  • Colitis Attenuation : Kim et al. (2019) reported that turanose can attenuate colitis by regulating miRNA-21 expression and histone acetylation-related proinflammatory mediators (Kim et al., 2019).

  • Functional Sweetener Production : Research indicates that turanose can be efficiently produced as a high-quality functional sweetener using recombinant amylosucrase from Neisseria polysaccharea (Wang et al., 2012).

  • Plant Growth Influence : Gonzali et al. (2005) found that turanose affects the growth pattern of Arabidopsis seedlings, suggesting its role in auxin homeostasis (Gonzali et al., 2005).

  • Rice Flour Modification : Yujin Park et al. (2019) noted that including turanose in rice flour increases pasting viscosities, improves dough stability, and lowers cooking loss (Park et al., 2019).

  • Thermostability and Product Specificity : Guérin et al. (2011) explored the dimerization contribution to the thermostability of amylosucrase and the control of turanose versus trehalulose formation (Guérin et al., 2011).

  • Biomaterial Production : Choi et al. (2019) showed that Bifidobacterium amylosucrase can improve turanose yield from sucrose biomass, useful in producing biomaterials like chain-length-defined α-glucan and functional sweeteners (Choi et al., 2019).

properties

IUPAC Name

(3S,4R,5R)-2-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-5-7(17)8(18)9(19)11(22-5)23-10-6(16)4(15)2-21-12(10,20)3-14/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWFWJUQVJHATO-PUVWEJBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H](C(O1)(CO)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-(+)-Turanose

CAS RN

547-25-1
Record name D-Fructose, 3-O-.alpha.-D-glucopyranosyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Turanose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.108
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
4,600
Citations
YB Tewari, RN Goldberg - Biophysical chemistry, 1991 - Elsevier
… D-turanose, the mobile phase was 60 mM NaOH, flow rate of 0.6 ml/min, and retention times of 6.0, 7.0 and 14.0 min for D-glucose, D-fructose and D-turanose… and D-turanose left and it …
A Allerhand, D Doddrell - Journal of the American Chemical …, 1971 - ACS Publications
… of la are indicated by arrows); (C) equilibrium spectrum of 1 M aqueous D-turanose at pH 5, obtained using 285 scans with a … were identified in the spectrum of aqueous D-turanose! …
Number of citations: 18 0-pubs-acs-org.brum.beds.ac.uk
A Mahdad-Benzerdjeb, IN Taleb-Mokhtari… - … Acta Part A: Molecular …, 2007 - Elsevier
… 1 ) in the four symetry group species and the potential energy distribution for the d-turanose … Observed and calculated frequencies, using the d-turanose force field for the d-turanose-OD …
R Wang, JS Bae, JH Kim, BS Kim, SH Yoon, CS Park… - Food Chemistry, 2012 - Elsevier
Turanose, a structural isomer of sucrose, is a non-cariogenic and low-calorigenic disaccharide. It has a promising potential to be a high-quality functional sweetener, but there has been …
WY Lee, EJ Park, SU Han - Journal of Korean Society of Forest …, 2012 - koreascience.kr
… malic acid, xylose, glucose, d-turanose and inositol had positive correlation with various … Interestingly, d-turanose, an analogue of sucrose that is not metabolized in higher plants but …
Number of citations: 2 koreascience.kr
PAD Grimont, F Grimont - Bergey's Manual of Systematics of …, 2015 - Wiley Online Library
… , 3-hydroxybutyrate, itaconate, maltitol, D-melezitose, 1-O-methyl-α-D-glucoside, palatinose, 3-phenylpropionate, propionate, L-sorbose, tricarballylate, tryptamine, D-turanose, and L-…
S Gonzali, G Novi, E Loreti, F Paolicchi… - The Plant …, 2005 - Wiley Online Library
Sugars acting as signalling molecules regulate many developmental processes in plants, including lateral and adventitious root production. Turanose, a non‐metabolizable sucrose …
A Aldarhami, AS Bazaid, AS Alhamed… - BioMed Research …, 2023 - hindawi.com
… dulce extract is a rich source of Dturanose (55.82%), hexadecanoic acid (11.56%), indole-1-acetic acid (11.42%), inositol (5.78%), and octadecanoic acid (4.36%). The obtained extract …
Number of citations: 3 www.hindawi.com
C Vernozy-Rozand, C Mazuy… - … of systematic and …, 2000 - microbiologyresearch.org
… fleurettii could be distinguished by its oxidase activity, by its ability to produce acid aerobically from D-trehalose, D-mannose, D-turanose and maltose and by its inability to produce acid …
Number of citations: 78 www.microbiologyresearch.org
MTAL Bataineh, S Cacciatore, MH Semreen… - Frontiers in cellular …, 2022 - frontiersin.org
… (D) Correlation plot between the concentration of D-turanose … between E2 and serum treatment for D-turanose (p-value=0.00087) … D-turanose and ergosterol, showing that D-turanose …
Number of citations: 6 www.frontiersin.org

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